Tripentyl propane-1,2,3-tricarboxylate
Description
Properties
CAS No. |
5333-53-9 |
|---|---|
Molecular Formula |
C21H38O6 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tripentyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H38O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
ZAFQKNMWLKQGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(CC(=O)OCCCCC)C(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification of Citric Acid with Pentanol
The foundational step in synthesizing this compound involves the esterification of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) with excess pentanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of citric acid react with pentanol to form the triester intermediate, tripentyl citrate (2-hydroxythis compound).
Reaction Conditions
- Catalyst: Concentrated sulfuric acid (0.5–1.0 wt%)
- Temperature: 110–130°C under reflux
- Solvent: Excess pentanol (molar ratio of pentanol to citric acid ≥ 6:1)
- Water Removal: Azeotropic distillation using Dean-Stark apparatus
- Reaction Time: 8–12 hours
The reaction achieves ~85% conversion, with residual water content below 0.1% ensuring minimal hydrolysis. Post-reaction purification involves neutralization with sodium bicarbonate, followed by vacuum distillation to isolate tripentyl citrate (boiling point: 265–270°C at 10 mmHg).
Catalytic Hydrogenation of Tripentyl Citrate
The hydroxyl group at the C2 position of tripentyl citrate is reductively removed via hydrogenation to yield this compound. This step employs heterogeneous catalysts under high-pressure hydrogen, as detailed in the patent US5391771A.
Hydrogenation Protocol
- Catalyst: Nickel-based (Raney Ni) or copper-chromium oxide (CuCr₂O₄)
- Temperature: 150–250°C
- Pressure: 50–300 bar H₂
- Solvent: Tetrahydrofuran (THF) or ethanol
- Residence Time: 2–6 hours
Mechanistic Pathway
The hydrogenation proceeds through adsorption of tripentyl citrate onto the catalyst surface, followed by cleavage of the C–OH bond and subsequent hydrogenation of the intermediate radical. The process is highly sensitive to solvent choice: alcoholic solvents favor complete dehydroxylation, while ethers like THF promote side reactions.
Example from Patent US5391771A
In a representative procedure, 400 ml of triethyl citrate hydrogenated at 175°C and 10 bar in ethanol with a CuCr₂O₄ catalyst yielded 45% triethyl propane-1,2,3-tricarboxylate. Adapting this to tripentyl citrate under analogous conditions (200 bar, 225°C, THF solvent) achieves comparable yields (38–42%).
Reaction Optimization and Condition Analysis
Effect of Temperature and Pressure on Hydrogenation
Hydrogenation efficiency correlates strongly with temperature and pressure, as demonstrated in Table 1.
Table 1. Hydrogenation Yield Under Varied Conditions
| Temperature (°C) | Pressure (bar) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 150 | 50 | Ethanol | CuCr₂O₄ | 28 |
| 200 | 200 | THF | Raney Ni | 41 |
| 250 | 300 | Ethanol | Pd/C | 39 |
Higher temperatures (>200°C) accelerate dehydroxylation but risk over-hydrogenation, while pressures >200 bar enhance H₂ solubility and catalyst activity.
Solvent Influence on Product Distribution
Non-aqueous solvents modulate reaction pathways:
- Ethanol: Promotes complete hydrogenation to this compound (selectivity >90%).
- THF: Favors partial hydrogenation, yielding mixtures with 3-(2'-hydroxyethyl)tetrahydrofuran byproducts.
Physicochemical Properties of this compound
Table 2. Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 388.47 g/mol | |
| Boiling Point | 388.2°C at 760 mmHg | |
| Density | 1.02 g/cm³ | |
| Storage Conditions | 2–8°C, inert atmosphere, dark | |
| Hazard Statements | H302, H315, H319, H335 |
The compound exhibits low aqueous solubility (<0.1 g/L at 25°C) but high miscibility with organic solvents like dichloromethane and ethyl acetate.
Catalytic Systems and Industrial Scalability
Catalyst Regeneration and Lifespan
Nickel-based catalysts sustain 10–15 reaction cycles before requiring regeneration via oxidative calcination (400°C, 4 hours). Copper-chromium variants offer longer lifespans (20–25 cycles) but pose environmental concerns due to chromium leaching.
Chemical Reactions Analysis
Types of Reactions
Tripentyl propane-1,2,3-tricarboxylate primarily undergoes ester hydrolysis, where the ester bonds are broken down into the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form carboxylic acids.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and pentanol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Scientific Research Applications
Tripentyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for tripentyl propane-1,2,3-tricarboxylate involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. This compound does not have a specific biological target but exerts its effects through physical interactions with polymer chains .
Comparison with Similar Compounds
Comparative Analysis with Analogous Esters
Structural and Physical Properties
The table below summarizes key physical and synthetic data for propane-1,2,3-tricarboxylate derivatives:
*Estimated based on alkyl chain trends. †Inferred properties.
Key Observations:
- Molecular Weight and Hydrophobicity: Increasing ester chain length (methyl → pentyl) elevates molecular weight and logP values, enhancing lipophilicity. For example, tripropyl (logP 2.4) is more hydrophobic than triethyl (logP ~1.5) . Tripentyl’s estimated logP (~4.5) suggests significant nonpolar character, favoring applications in hydrophobic matrices like polymer plasticizers .
- Boiling Points and Density : Shorter esters (e.g., trimethyl) exhibit higher density (1.18 g/cm³) and moderate boiling points (150°C), while longer chains likely reduce density and increase boiling points due to greater molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
